molecular formula C9H16ClNO2 B2385107 1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride CAS No. 2309463-88-3

1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B2385107
CAS No.: 2309463-88-3
M. Wt: 205.68
InChI Key: WURRLAYBDQPUDN-UHFFFAOYSA-N
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Description

1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride is a compound with the molecular formula C9H15NO2·HCl and a molecular weight of 205.68 g/mol . It is a derivative of cyclobutane, featuring an amino group and a carboxylic acid group, making it a versatile compound in various chemical and biological applications.

Chemical Reactions Analysis

1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. As an NMDA receptor antagonist, it binds to the glycine site of the NMDA receptor, inhibiting its activity and affecting signal transmission in the central nervous system . This interaction can modulate neurotransmission and has potential implications for treating neurological disorders.

Comparison with Similar Compounds

1-Amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclobutane ring with both amino and carboxylic acid functional groups, providing a versatile scaffold for various applications.

Properties

IUPAC Name

1-amino-3-cyclobutylcyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-9(8(11)12)4-7(5-9)6-2-1-3-6;/h6-7H,1-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURRLAYBDQPUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC(C2)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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